molecular formula C9H5IN2O3S B6355558 5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione CAS No. 339339-54-7

5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione

Cat. No. B6355558
M. Wt: 348.12 g/mol
InChI Key: SPTYIBTUVRDDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione, or 5-Iodo-FDP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to be useful in a variety of applications, including as a reagent in organic synthesis, as a biocatalyst in enzymatic reactions, and as a fluorescent probe for imaging.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione' involves the condensation of 5-iodofurfural with thiourea followed by cyclization to form the desired product.

Starting Materials
5-iodofurfural, thiourea

Reaction
5-iodofurfural is reacted with thiourea in the presence of a suitable solvent and catalyst to form the intermediate 5-(5-iodofuran-2-ylmethylene)thiourea., The intermediate is then cyclized by heating in the presence of a suitable base to form the final product, 5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione.

Scientific Research Applications

5-Iodo-FDP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a biocatalyst in enzymatic reactions, and as a fluorescent probe for imaging. In addition, 5-Iodo-FDP has been studied for its potential use in the development of new drugs and as a substrate for enzyme-catalyzed reactions.

Mechanism Of Action

The mechanism of action of 5-Iodo-FDP is not fully understood. However, it is believed that the compound acts as an electron acceptor, allowing the transfer of electrons from one molecule to another. This allows for the formation of new chemical bonds, which can then be used in a variety of scientific research applications.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Iodo-FDP are not yet fully understood. However, the compound has been found to be non-toxic in animal studies, suggesting that it may be safe for use in laboratory experiments. In addition, 5-Iodo-FDP has been found to have antioxidant properties, which may be beneficial for certain medical applications.

Advantages And Limitations For Lab Experiments

The main advantage of 5-Iodo-FDP is its ability to act as an electron acceptor. This allows for the formation of new chemical bonds, which can then be used in a variety of scientific research applications. The main limitation of 5-Iodo-FDP is that it is not water soluble, making it difficult to use in some laboratory experiments.

Future Directions

There are a variety of potential future directions for the research and application of 5-Iodo-FDP. These include further research into the biochemical and physiological effects of the compound, as well as its potential use in the development of new drugs and as a substrate for enzyme-catalyzed reactions. Additionally, further research into the synthesis of 5-Iodo-FDP could lead to more efficient and cost-effective methods of production. Finally, further research into the structure and properties of 5-Iodo-FDP could lead to new applications for the compound in medical and scientific research.

properties

IUPAC Name

5-[(5-iodofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IN2O3S/c10-6-2-1-4(15-6)3-5-7(13)11-9(16)12-8(5)14/h1-3H,(H2,11,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTYIBTUVRDDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)I)C=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione

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